2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S2/c21-17(26)13-28-19-23-22-18(24(19)11-10-14-6-2-1-3-7-14)12-25-15-8-4-5-9-16(15)29-20(25)27/h1-9H,10-13H2,(H2,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEZMXGREMLKHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NN=C2SCC(=O)N)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps. One common approach starts with the preparation of the benzothiazole core, which can be synthesized by treating 2-mercaptoaniline with acid chlorides . The triazole ring is then introduced through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. Finally, the acetamide group is attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiazole and triazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi, suggesting that 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide may also possess similar properties. In vitro studies have demonstrated effective minimum inhibitory concentrations (MICs) against pathogens such as E. coli and S. aureus .
Anti-inflammatory Effects
Thiazole derivatives have been reported to exhibit anti-inflammatory properties. Compounds similar to this compound have been tested in models of inflammation and shown to reduce inflammatory markers effectively . This suggests potential therapeutic applications in treating inflammatory diseases.
Antitumor Activity
The compound's structure may also contribute to antitumor activity. Thiazole and triazole derivatives have been linked to the inhibition of tumor cell proliferation in various cancer types . The design of new derivatives based on this compound could lead to more potent anticancer agents.
Case Study 1: Antimicrobial Activity Evaluation
In a study published in Frontiers in Chemistry, researchers evaluated several thiazole derivatives for their antimicrobial efficacy against common bacterial strains. Among these derivatives, certain modifications led to enhanced activity against E. coli, with MIC values demonstrating significant potency .
Case Study 2: Anti-inflammatory Mechanisms
A study published in Science.gov explored the anti-inflammatory effects of thiazole compounds in autoimmune models. The findings indicated that specific thiazole-based compounds reduced Th17 cell differentiation, highlighting their potential use in treating autoimmune disorders .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and triazole rings can interact with active sites through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Phenethyl Substitutions
Example Compound : Alkil-2-((5-phenethyl-4-R-1,2,4-triazol-3-yl)thio)acetimidates
- Key Differences : These compounds lack the 2-oxobenzo[d]thiazole group but share the phenethyl substituent at position 4. Instead, they feature alkyl or benzimidate groups.
- Synthesis : Prepared via nucleophilic substitution of 5-phenethyl-4-R-triazole-3-thiols with alkyl halides .
- Analysis : Characterized via ¹H NMR and elemental analysis .
Derivatives with Heterocyclic Substituents
Example Compound : 2-((5-(Thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides
- Key Differences : Replaces 2-oxobenzo[d]thiazole with a thiophene ring.
- Synthesis : Synthesized by reacting thiophene-2-carbaldehyde with triazole-thiols, followed by hydrazide formation .
- Analysis : Confirmed via IR and mass spectrometry .
- Pharmacological Notes: Thiophene derivatives exhibit moderate antimicrobial activity but lower metabolic stability than benzo[d]thiazole-containing analogues .
Triazole-Thioacetate Salts
Example Compound : Sodium 2-((5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-yl)thio)acetate
- Key Differences : Contains a hydroxy(phenyl)methyl group instead of 2-oxobenzo[d]thiazole and exists as a sodium salt.
- Synthesis : Formed by neutralizing thioacetic acids with NaOH .
- Analysis : Validated via elemental analysis and IR .
- Pharmacological Notes: Salts demonstrate improved aqueous solubility, which may enhance bioavailability compared to neutral acetamide derivatives .
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : Modifications at position 5 (e.g., benzo[d]thiazole vs. thiophene) allow tuning of electronic properties and solubility .
- Pharmacological Gaps : While salts (e.g., sodium derivatives) improve solubility, the target compound’s acetamide group balances lipophilicity and bioavailability .
Biological Activity
The compound 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic organic molecule characterized by a complex structure that includes benzothiazole, triazole, and acetamide functional groups. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 473.6 g/mol. The presence of diverse functional groups contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₂₇N₅O₂S₂ |
| Molecular Weight | 529.7 g/mol |
| CAS Number | 847401-16-5 |
1. Antimicrobial Activity
Research indicates that compounds with benzothiazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to possess broad-spectrum antimicrobial activity against various bacterial strains and fungi . The specific compound has been evaluated for its efficacy against resistant strains of bacteria and fungi, demonstrating promising results.
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In a study involving animal models, it was found to reduce inflammation markers significantly when compared to control groups. The anti-inflammatory activity is likely linked to the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha .
3. Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
Case Study 1: Anti-inflammatory Evaluation
In a study conducted by Ibrahim et al., the compound was administered to rats with induced inflammation. Results indicated a significant reduction in paw edema compared to the control group, suggesting effective anti-inflammatory action at doses as low as 50 mg/kg .
Case Study 2: Antimicrobial Testing
A separate study tested the compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The triazole ring may inhibit enzymes involved in inflammatory pathways.
- Cell Cycle Regulation : The compound's structural features allow it to interfere with cell cycle progression in cancer cells.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide, and how is its structure confirmed?
- Methodology : The compound can be synthesized via nucleophilic substitution by reacting 5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazole-3-thiol with chloroacetamide in an alkaline medium (e.g., NaOH or KOH). The reaction is typically conducted under reflux in ethanol or water for 4–6 hours .
- Structural Confirmation :
- Elemental Analysis : Verify stoichiometry (C, H, N, S content) .
- IR Spectrophotometry : Identify characteristic functional groups (e.g., C=O at ~1700 cm⁻¹ for the acetamide moiety, S-H stretching at ~2550 cm⁻¹ for thiol intermediates) .
- Chromatography (TLC/HPLC) : Confirm purity and individuality using silica gel plates (e.g., chloroform/methanol eluent) or reverse-phase HPLC with UV detection .
Q. What experimental methods are recommended for characterizing the physicochemical properties of this compound?
- Solubility : Test in polar (water, DMSO) and nonpolar solvents (ethyl acetate, hexane) using saturation shake-flask methods .
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .
- Spectroscopic Analysis :
- UV-Vis : Assess π→π* transitions in the benzothiazole and triazole rings (λ~250–300 nm) .
- NMR : Assign proton environments (e.g., phenethyl protons at δ 2.8–3.2 ppm, acetamide NH₂ at δ 6.5–7.0 ppm) .
Advanced Research Questions
Q. How can researchers synthesize and characterize metal complexes of this compound, and what analytical techniques are critical?
- Synthesis : React the compound with metal salts (e.g., FeSO₄, CuCl₂, ZnSO₄) in aqueous alkaline conditions. For example:
Prepare the sodium salt by neutralizing the thioacetamide with NaOH .
Add half-molar equivalents of metal sulfate solutions to precipitate complexes (e.g., Fe(II)-acetamide complex) .
- Characterization :
- Magnetic Susceptibility : Determine metal oxidation states (e.g., Fe²⁺ vs. Fe³⁺).
- Atomic Absorption Spectroscopy (AAS) : Quantify metal content .
- X-ray Crystallography : Resolve coordination geometry (if single crystals are obtainable) .
Q. How can contradictions in pharmacological activity data be resolved when testing derivatives of this compound?
- Case Study : If cytotoxicity results vary across cell lines, use the following approach:
Dose-Response Curves : Test a wider concentration range (e.g., 1 nM–100 µM) to identify IC₅₀ discrepancies .
Metabolic Stability Assays : Use liver microsomes to assess if rapid degradation explains inconsistent activity .
Computational Modeling : Perform QSAR analysis to correlate substituent effects (e.g., phenethyl vs. benzyl groups) with bioactivity .
Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties in preclinical studies?
- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to improve aqueous solubility while retaining target binding .
- Prodrug Design : Mask the acetamide group with enzymatically cleavable moieties (e.g., ester linkages) to enhance bioavailability .
- In Vivo Profiling : Conduct pharmacokinetic studies in rodent models to measure half-life, clearance, and tissue distribution .
Methodological Considerations
- Analytical Validation : Cross-validate HPLC purity results with LC-MS to detect trace impurities (e.g., unreacted thiol intermediates) .
- Synthetic Reproducibility : Optimize reaction conditions (e.g., pH, temperature) using design-of-experiment (DoE) approaches to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
